molecular formula C11H15N3O5 B2444348 3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 2503206-30-0

3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B2444348
CAS No.: 2503206-30-0
M. Wt: 269.257
InChI Key: NBQQBCJBKFWGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is a useful research compound. Its molecular formula is C11H15N3O5 and its molecular weight is 269.257. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Compounds derived from 1,3,4-oxadiazoles, such as those synthesized from fenbufen (a known anti-inflammatory drug), have shown promising anti-inflammatory and analgesic properties. These compounds, specifically those with substituted aryl groups, have demonstrated significant activity in carrageenan-induced rat paw edema tests and acetic acid-induced writhing tests, indicating their potential as safer anti-inflammatory and analgesic agents with low ulcerogenic action and reduced lipid peroxidation effects (Husain et al., 2009). Additionally, certain 1,3,4-oxadiazole derivatives have shown anti-thrombotic properties in rats, further underscoring their therapeutic potential (Basra et al., 2019).

Antimicrobial Activity

New benzimidazole derivatives, including those involving 1,3,4-oxadiazole structures, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potential against various microorganisms, suggesting their utility in addressing microbial infections (El-masry et al., 2000).

Synthetic Utility in Medicinal Chemistry

The synthetic versatility of oxadiazole derivatives extends to their use in creating a variety of pharmacologically active compounds. For instance, novel indole-based hybrid oxadiazole scaffolds have been developed, exhibiting potent urease inhibitory activity. These compounds have been identified as valuable therapeutic agents in drug design due to their competitive inhibition properties and good binding energy values in in silico studies (Nazir et al., 2018).

Continuous Flow Synthesis

The safe generation and utilization of hydrazoic acid in continuous flow reactors for the synthesis of related compounds, such as 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides, demonstrate the advancement in methodologies for handling potentially explosive reagents. This approach has enabled the efficient synthesis of these compounds at high temperatures and excellent yields, highlighting the importance of innovative techniques in chemical synthesis (Gutmann et al., 2012).

Properties

IUPAC Name

3-[3-(3-acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c1-7(15)13-11(4-5-18-6-11)10-12-8(19-14-10)2-3-9(16)17/h2-6H2,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQQBCJBKFWGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCOC1)C2=NOC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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